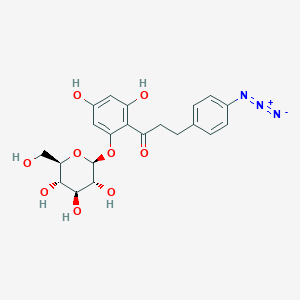

4-Azidophlorizin

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCDEMZKQHNYNE-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229761 | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79541-46-1 | |

| Record name | 4-Azidophlorhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophlorhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Azidophlorizin as a High-Affinity Photoaffinity Label for Na⁺-Glucose Cotransporters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose transport across cellular membranes is a fundamental physiological process mediated by two major families of transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs)[1][2][3]. The SGLT family, particularly SGLT1 found in the small intestine and kidney, is crucial for dietary glucose absorption and renal glucose reabsorption[3]. Understanding the structure and function of these transporters is vital for developing therapeutic agents for conditions like diabetes[4][5].

Photoaffinity labeling is a powerful biochemical technique used to identify and characterize ligand-binding proteins within their native environment[6][7][8]. This method utilizes a photoreactive ligand that binds reversibly to its target protein. Upon photoactivation, typically with UV light, the ligand forms a highly reactive intermediate that covalently bonds to amino acid residues in or near the binding site, thus "tagging" the protein of interest[8][9].

Phlorizin (B1677692) is a well-known, high-affinity competitive inhibitor of SGLT1[10][11]. 4-Azidophlorizin, a synthetic derivative, incorporates a photoreactive azido (B1232118) group, transforming it into an effective photoaffinity label[11][12][13]. When exposed to UV light, the azide (B81097) moiety generates a reactive nitrene that forms a stable covalent bond with the SGLT1 protein, enabling its definitive identification and subsequent characterization[13]. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and workflows associated with the use of 4-Azidophlorizin to study glucose transporters.

Quantitative Data: Binding Affinity and Labeling Specificity

The efficacy of 4-Azidophlorizin as a photoaffinity label is predicated on its high affinity for the glucose transporter in its non-activated state. The affinity has been quantified through competitive inhibition studies of D-glucose uptake and direct binding assays. The data demonstrate that while there are species-specific differences in affinity, 4-Azidophlorizin is a potent probe for the SGLT1 transporter.

| Parameter | Membrane Source | Species | Value (μM) | Measurement Method |

| K'i | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Inhibition of D-glucose uptake[13] |

| K'd | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Dissociation of 4-azido[³H]phlorizin[13] |

| K''i | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Inhibition of [³H]phlorizin binding[13] |

| K'i | Intestinal/Kidney Vesicles | Rabbit | ~60 - 100 ¹ | Inhibition of D-glucose uptake[13] |

| Ki (Phlorizin) | Intestinal Brush Border Vesicles | Rabbit | 8 ± 1 | Inhibition of D-glucose uptake[10] |

¹ Value is estimated based on the report that the K'i for rabbit membranes is 15-20 times larger than for rat membranes[13].

Photolysis of 4-Azidophlorizin in the presence of rabbit intestinal brush border membranes results in the covalent labeling of a protein with a molecular weight of approximately 72 kDa [13]. This labeling is specific, as it can be protected by the presence of D-glucose, indicating that the probe binds to the transporter's substrate-binding site.

Experimental Protocols and Methodologies

The successful use of 4-Azidophlorizin requires meticulous execution of several key experimental procedures. This section details the protocols for preparing the biological matrix, performing the photolabeling reaction, and analyzing the results.

Preparation of Brush-Border Membrane Vesicles (BBMVs)

BBMVs are a standard model for studying intestinal and renal transport processes as they are enriched in transporter proteins like SGLT1[14][15][16].

Objective: To isolate a purified fraction of microvilli membranes from intestinal or kidney tissue.

Materials:

-

Fresh or frozen small intestine/kidney cortex

-

Ice-cold Mannitol-Tris buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1)

-

Homogenizer (e.g., Polytron)

-

Divalent cation solution (e.g., 1 M CaCl₂ or MgCl₂)

-

High-speed refrigerated centrifuge

Protocol:

-

Excise and wash the tissue (e.g., rabbit jejunum) with ice-cold saline. Scrape the mucosa from the underlying tissue[15].

-

Homogenize the mucosa in 6 volumes of ice-cold Mannitol-Tris buffer for approximately 60 seconds[15].

-

Add CaCl₂ to a final concentration of 10-20 mM to aggregate non-brush-border membranes[15]. Stir the mixture on ice for 15-20 minutes.

-

Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 15 minutes to pellet the aggregated contaminants.

-

Collect the supernatant, which contains the brush-border membranes, and centrifuge at a higher speed (e.g., 40,000 x g) for 30 minutes to pellet the BBMVs[15].

-

Wash the pellet by resuspending it in a suitable buffer (e.g., a buffer containing NaCl or KCl depending on the experimental need) and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the desired experimental buffer to a protein concentration of 5-10 mg/mL. Vesicles can be used immediately or stored at -80°C.

-

Assess membrane purity by measuring the enrichment of marker enzymes like sucrase and alkaline phosphatase[15][17].

Photoaffinity Labeling with 4-Azidophlorizin

This protocol describes the specific labeling of the glucose transporter in prepared BBMVs.

Objective: To covalently attach 4-Azidophlorizin to its binding site on the SGLT1 protein.

Materials:

-

Prepared BBMVs (5-10 mg/mL protein)

-

4-Azido[³H]phlorizin (radiolabeled for detection)

-

Incubation buffer (e.g., 100 mM NaCl, 10 mM HEPES-Tris, pH 7.4)

-

Quenching solution (e.g., dithiothreitol)

-

UV light source (e.g., high-pressure mercury lamp with appropriate filters to emit light >300 nm)

-

Control substances: D-glucose, Phlorizin

Protocol:

-

Incubation (in dim light or dark): In a microcentrifuge tube, mix BBMVs with 4-Azido[³H]phlorizin to the final desired concentration (e.g., 5 µM) in the incubation buffer. Prepare parallel control samples containing:

-

A high concentration of D-glucose (e.g., 50 mM) to protect the substrate binding site.

-

A high concentration of non-labeled phlorizin to demonstrate competitive binding.

-

-

Incubate the samples on ice for 10-15 minutes to allow for reversible binding to reach equilibrium.

-

Photolysis: Place the samples, with lids open, directly under the UV lamp at a close distance (e.g., 5-10 cm) on ice. Irradiate for a predetermined time (typically 1-5 minutes). Photolysis time should be optimized to maximize labeling while minimizing protein damage[10][13].

-

Quenching: After photolysis, add a quenching agent to scavenge any unreacted nitrene intermediates.

-

Washing: Dilute the samples with ice-cold buffer and centrifuge at high speed to pellet the membranes, removing unbound photolabel. Repeat the wash step to ensure complete removal of non-covalently bound probe.

-

The final pellet contains the photolabeled membrane proteins, ready for analysis.

Analysis by SDS-PAGE and Autoradiography

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate the membrane proteins by molecular weight, allowing for the identification of the radiolabeled transporter[18][19][20][21].

Objective: To separate the labeled proteins and identify the specific polypeptide corresponding to the glucose transporter.

Materials:

-

Labeled BBMV pellet

-

SDS-PAGE sample buffer (Laemmli buffer) containing a reducing agent (e.g., β-mercaptoethanol or DTT)[19]

-

Polyacrylamide gels (e.g., 10% acrylamide)

-

Electrophoresis apparatus and power supply

-

Molecular weight standards

-

Staining solution (e.g., Coomassie Blue)

-

Fluorographic enhancer (for radiolabel detection)

-

X-ray film and cassette

Protocol:

-

Solubilize the labeled BBMV pellet in SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins[20].

-

Load the solubilized samples and molecular weight standards onto the polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

After electrophoresis, stain the gel with Coomassie Blue to visualize the total protein profile[20].

-

Destain the gel and treat with a fluorographic enhancer to improve the detection of the ³H signal.

-

Dry the gel and expose it to X-ray film at -80°C. Exposure time can range from days to weeks.

-

Develop the film. A dark band on the resulting autoradiogram indicates the position of the covalently labeled protein. The molecular weight can be estimated by comparing its migration to the standards[19][22]. The band corresponding to the ~72 kDa SGLT1 protein should be present in the experimental lane and absent or significantly reduced in the D-glucose and phlorizin-protected control lanes[13].

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the key processes involved in using 4-Azidophlorizin.

Principle of Photoaffinity Labeling

Caption: Mechanism of SGLT1 photoaffinity labeling by 4-Azidophlorizin.

Overall Experimental Workflow

References

- 1. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]

- 3. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside for the identification of sugar-binding and phlorizin-binding sites in the sodium/D-glucose cotransporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using 4-azidophlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [논문]4-Azidophlorizin, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]

- 14. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic studies of D-glucose transport in renal brush-border membrane vesicles of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]

- 19. bio-rad.com [bio-rad.com]

- 20. Protein analysis SDS PAGE [qiagen.com]

- 21. SDS-PAGE - Wikipedia [en.wikipedia.org]

- 22. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]

Chemical structure and properties of 4-Azidophlorizin.

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Photoaffinity Probe for Glucose Transporters

Abstract

4-Azidophlorizin, a derivative of the natural product phlorizin (B1677692), is a potent tool in the study of glucose transport mechanisms. Its utility as a high-affinity photoaffinity label allows for the specific identification and characterization of glucose transporter proteins, particularly the sodium-glucose cotransporters (SGLTs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 4-Azidophlorizin. Detailed experimental protocols for its synthesis and application in photoaffinity labeling are presented, alongside a summary of its inhibitory effects on SGLT1 and SGLT2. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of glucose transport and the development of novel therapeutics targeting SGLT proteins.

Chemical Structure and Physicochemical Properties

4-Azidophlorizin is a synthetic derivative of phlorizin, characterized by the introduction of an azide (B81097) group on the B-ring of the phloretin (B1677691) aglycone. This modification imparts photoreactive properties to the molecule while largely preserving its affinity for glucose transporters.

Chemical Structure:

-

IUPAC Name: 1-[4,6-dihydroxy-2-(β-D-glucopyranosyloxy)phenyl]-3-(4-azidophenyl)-1-propanone

-

Molecular Formula: C₂₁H₂₃N₃O₉

-

Molecular Weight: 461.43 g/mol

-

CAS Number: 79541-46-1

Physicochemical Properties:

The physicochemical properties of 4-Azidophlorizin are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | Off-white to orange solid |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Conditions | Store at -20°C in the dark |

Biological Activity and Inhibition of SGLTs

4-Azidophlorizin functions as a competitive inhibitor of sodium-glucose cotransporters, binding to the same site as phlorizin. Its affinity for the glucose transporter has been characterized in brush border membrane vesicles.

Inhibitory Activity:

For comparison, other well-characterized SGLT inhibitors exhibit a range of affinities and selectivities. For instance, canagliflozin (B192856) has reported Kᵢ values of approximately 650 nM for SGLT1 and is a highly selective SGLT2 inhibitor[3]. Sotagliflozin, a dual SGLT1/SGLT2 inhibitor, shows selectivity for SGLT2 over SGLT1.

Experimental Protocols

Synthesis of 4-Azidophlorizin

The synthesis of 4-Azidophlorizin is typically achieved through a multi-step process starting from phlorizin. A general synthetic scheme involves the nitration of phlorizin, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to an azide.

Workflow for the Synthesis of 4-Azidophlorizin:

Caption: Synthetic pathway for 4-Azidophlorizin from phlorizin.

Detailed Protocol (General Procedure):

-

Step 1: Synthesis of 3-Nitrophlorizin: Phlorizin is carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce a nitro group at the 3-position of the A-ring.

-

Step 2: Synthesis of 3-Aminophlorizin: The resulting 3-nitrophlorizin is then subjected to a reduction reaction. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by using other reducing agents like tin(II) chloride in hydrochloric acid. This step converts the nitro group to an amino group.

-

Step 3: Synthesis of 4-Azidophlorizin: The 3-aminophlorizin is converted to a diazonium salt by treatment with a solution of sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) at 0-5°C. The unstable diazonium salt is then immediately reacted with sodium azide to yield 4-Azidophlorizin. The product is then purified, typically by chromatography.

Photoaffinity Labeling of Glucose Transporters

4-Azidophlorizin is used to covalently label glucose transporters upon photoactivation. The aryl azide group, when exposed to UV light, forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds of the protein, forming a stable covalent linkage.

Workflow for Photoaffinity Labeling:

Caption: General workflow for photoaffinity labeling of glucose transporters.

Detailed Protocol:

-

Preparation of Biological Sample: Isolate membrane vesicles (e.g., intestinal or renal brush border membranes) containing the target glucose transporters.

-

Incubation: Incubate the membrane preparation with 4-Azidophlorizin in a suitable buffer in the dark to allow for binding to the transporter. To determine the specificity of labeling, a control experiment should be performed in the presence of an excess of a non-photoreactive competitor, such as phlorizin or D-glucose.

-

Photoactivation: Irradiate the sample with UV light at a wavelength that activates the azide group (typically around 254 nm) for a specified period on ice. The reactive nitrene generated will covalently bind to the transporter protein at or near the binding site.

-

Quenching: After photolysis, quench any unreacted nitrene by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT).

-

Analysis: The covalently labeled proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled protein can be identified by autoradiography (if a radiolabeled version of 4-Azidophlorizin was used) or by Western blotting using an antibody against the transporter of interest.

Spectroscopic and Photochemical Data

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the A and B rings, the protons of the glucosyl moiety, and the aliphatic protons of the propanone linker. The introduction of the azide group on the B-ring would cause a shift in the signals of the adjacent aromatic protons compared to phlorizin. |

| ¹³C NMR | Resonances for the carbons of the two aromatic rings, the carbonyl group, the glucosyl unit, and the aliphatic chain. |

| FTIR | A characteristic strong absorption band for the azide (N₃) stretching vibration, typically observed in the range of 2100-2160 cm⁻¹. Other prominent peaks would include those for O-H stretching (hydroxyl groups), C=O stretching (ketone), and C-O stretching (ether and alcohol). |

| UV-Vis | The UV-Vis absorption spectrum is expected to show characteristic peaks for the phlorizin backbone with a potential shift or additional band due to the azido-phenyl group. Aryl azides typically exhibit a strong absorption band in the UV region. |

Photochemical Properties:

Quantitative photochemical data such as the molar extinction coefficient (ε) and quantum yield (Φ) are essential for optimizing photoaffinity labeling experiments. While specific values for 4-Azidophlorizin are not widely reported, aryl azides generally have molar extinction coefficients in the range of 10³ to 10⁴ M⁻¹cm⁻¹ at their absorption maximum. The quantum yield for nitrene formation upon photolysis is a critical parameter that influences the efficiency of labeling.

Conclusion

4-Azidophlorizin remains a valuable chemical probe for the study of sodium-glucose cotransporters. Its ability to bind with high affinity and to covalently label its target upon photoactivation provides a powerful method for identifying and characterizing these important membrane proteins. This guide has summarized the key chemical, physical, and biological properties of 4-Azidophlorizin and provided an overview of its synthesis and application. Further detailed characterization of its isoform-specific inhibitory activity and its photochemical properties will undoubtedly enhance its utility in the ongoing research of glucose transport and the development of related therapeutics.

References

- 1. [논문]4-Azidophlorizin, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]

- 2. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using 4-azidophlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

The Mechanism of 4-Azidophlorizin in Inhibiting Glucose Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azidophlorizin, a photoactive derivative of the well-characterized sodium-glucose cotransporter (SGLT) inhibitor phlorizin (B1677692), serves as a powerful tool for elucidating the mechanics of glucose transport. In the absence of light, it acts as a potent competitive inhibitor of Na+-dependent D-glucose transport, primarily targeting the SGLT1 transporter. Upon photoactivation, its azide (B81097) group forms a highly reactive nitrene intermediate, leading to the covalent modification and irreversible inhibition of the transporter. This unique dual functionality has enabled the identification and characterization of the glucose transporter protein, revealing a key component to be a 72 kDa polypeptide in the rabbit small intestine. This guide provides a comprehensive overview of the mechanism of action of 4-azidophlorizin, detailed experimental protocols for its use in photoaffinity labeling, and a summary of key quantitative data.

Mechanism of Action

The inhibitory action of 4-azidophlorizin on glucose transport is a two-stage process: reversible competitive inhibition in the dark and irreversible covalent modification upon UV irradiation.

1.1. Competitive Inhibition (Dark Phase)

In the absence of UV light, 4-azidophlorizin behaves as a classical competitive inhibitor of the sodium-glucose cotransporter, particularly SGLT1.[1] Its structural similarity to phlorizin allows it to bind to the same site on the transporter as glucose and phlorizin, thereby preventing the binding and translocation of glucose across the cell membrane. This inhibition is dependent on the presence of sodium ions (Na+), a characteristic feature of SGLT-mediated transport.[1] The binding affinity of 4-azidophlorizin varies depending on the tissue and species of origin.

1.2. Photoaffinity Labeling (Light Phase)

The key feature of 4-azidophlorizin is its arylazide group, which is photoreactive. Upon exposure to ultraviolet (UV) light, the azide moiety is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues within the binding pocket of the glucose transporter. This irreversible binding permanently inactivates the transporter, a process known as photoaffinity labeling.[1] This technique has been instrumental in identifying the specific protein component of the Na+,D-glucose transporter in the small intestine as a polypeptide with an apparent molecular weight of 72,000 Daltons (72 kDa).[1]

Signaling Pathway and Inhibition Model

The following diagram illustrates the mechanism of Na+-dependent glucose transport by SGLT1 and its inhibition by 4-azidophlorizin.

Caption: Mechanism of SGLT1 inhibition by 4-Azidophlorizin.

Quantitative Data

The inhibitory potency of 4-azidophlorizin has been quantified in various experimental systems. The following table summarizes the key kinetic parameters.

| Parameter | Value | Species & Tissue | Conditions | Reference |

| K'i | 3.2 - 5.2 µM | Rat Kidney Brush Border Vesicles | Fully-competitive inhibition of Na+-dependent D-glucose uptake | [2] |

| K'd | 3.2 - 5.2 µM | Rat Kidney Brush Border Vesicles | Dissociation constant of 4-azido[3H]phlorizin binding | [2] |

| K''i | 3.2 - 5.2 µM | Rat Kidney Brush Border Vesicles | Fully-competitive inhibition of specific [3H]phlorizin binding | [2] |

| K'i | ~64 - 104 µM | Rabbit Intestinal/Kidney Brush Border Vesicles | 15-20 times larger than in rat membranes | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 4-azidophlorizin.

Synthesis of 4-Azidophlorizin

The synthesis of 4-azidophlorizin is a critical first step for its use as a photoaffinity label. A general outline of a synthetic route is as follows:

-

Nitration of Phlorizin: Phlorizin is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) to introduce a nitro group onto the B-ring of the phloretin (B1677691) aglycone.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation.

-

Diazotization: The resulting amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

-

Azide Formation: The diazonium salt is then reacted with sodium azide to yield 4-azidophlorizin.

-

Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel column chromatography.

Note: The synthesis of radiolabeled 4-azidophlorizin (e.g., with tritium) is often necessary for sensitive detection in photoaffinity labeling experiments.

Photoaffinity Labeling of SGLT1

This protocol outlines the general steps for using 4-azidophlorizin to label the SGLT1 transporter in intestinal brush border membrane vesicles.

Materials:

-

Rabbit intestinal brush border membrane vesicles

-

4-Azidophlorizin (and radiolabeled version, e.g., [3H]4-azidophlorizin)

-

Phlorizin (for competition experiments)

-

D-glucose (for protection experiments)

-

Buffer solutions (e.g., HEPES-Tris buffer) containing NaCl or KCl

-

UV lamp (e.g., high-pressure mercury lamp with appropriate filters to select for wavelengths that activate the azide group without causing excessive protein damage)

-

SDS-PAGE reagents

-

Autoradiography film or digital imaging system

Procedure:

-

Incubation (Dark):

-

In a darkened room or under a safelight, incubate the brush border membrane vesicles with 4-azidophlorizin (and a tracer amount of [3H]4-azidophlorizin) in a suitable buffer containing NaCl. The presence of Na+ is crucial for the binding of 4-azidophlorizin to SGLT1.

-

For control experiments, include samples with:

-

An excess of unlabeled phlorizin to demonstrate competitive binding.

-

An excess of D-glucose to show protection of the binding site.

-

A buffer containing KCl instead of NaCl to demonstrate the Na+ dependency of binding.

-

-

Incubate on ice for a predetermined time to allow for equilibrium binding.

-

-

Photolysis (UV Irradiation):

-

Place the samples on ice and expose them to UV light from a high-pressure mercury lamp. The exact duration and intensity of irradiation need to be optimized to achieve efficient cross-linking without causing significant protein degradation.

-

The distance of the lamp from the sample should be standardized.

-

-

Quenching and Sample Preparation:

-

After photolysis, quench any remaining reactive nitrene by adding a scavenger molecule (e.g., dithiothreitol).

-

Pellet the membranes by centrifugation and wash to remove unbound label.

-

Solubilize the membrane proteins in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Autoradiography:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.

-

The covalently labeled SGLT1 protein will appear as a band at approximately 72 kDa. The intensity of this band should be reduced in the presence of competing phlorizin or protecting D-glucose, and in the absence of Na+, confirming the specificity of the labeling.

-

Experimental Workflow Diagram

Caption: Workflow for photoaffinity labeling of SGLT1.

Logical Relationships in Inhibitory Action

The following diagram illustrates the logical flow of how 4-azidophlorizin's properties lead to its utility as a research tool.

Caption: Logical flow of 4-Azidophlorizin's utility.

Conclusion

4-Azidophlorizin is an invaluable molecular probe for studying the sodium-glucose cotransport system. Its ability to act as both a potent competitive inhibitor and a specific photoaffinity label has provided critical insights into the identity and function of SGLT1. The methodologies described in this guide offer a framework for researchers to utilize this compound to further explore the intricacies of glucose transport and to aid in the development of novel therapeutics targeting SGLT proteins.

References

The Pivotal Role of the Azide Group in 4-Azidophlorizin for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core functionalities of 4-Azidophlorizin, a significant molecular tool in the realm of chemical biology and drug discovery. The strategic incorporation of an azide (B81097) group onto the phlorizin (B1677692) scaffold unlocks powerful applications in "click chemistry," enabling precise and efficient bio-conjugation. This document provides a comprehensive overview of the azide group's role, quantitative data on inhibitor interactions, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and practical application of this versatile probe.

The Azide Group: A Bioorthogonal Handle for Precision Chemistry

The azide moiety (-N₃) is the cornerstone of 4-Azidophlorizin's utility in click chemistry. Its significance lies in its bioorthogonality – it is virtually absent in biological systems and exhibits exceptional stability and inertness towards the vast array of functional groups present in complex biological environments.[1] This unique characteristic allows the azide group to serve as a highly selective "handle" for chemical reactions, ensuring that it will react only with a specifically introduced partner, thereby preventing unwanted side reactions with endogenous molecules.[1]

The small size of the azide group is another critical advantage, as it minimizes steric hindrance and is less likely to interfere with the biological activity of the parent molecule, phlorizin. Phlorizin is a well-known competitive inhibitor of the sodium-glucose cotransporters (SGLT1 and SGLT2), which are crucial for glucose reabsorption in the kidneys and intestines.[2] By introducing the azide group, researchers can leverage the inherent affinity of the phlorizin scaffold for these transporters to deliver a reactive handle for subsequent modifications.

Quantitative Data: SGLT Inhibition

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) |

| Phlorizin | hSGLT1 | 140 | 290 | 0.48 |

| hSGLT2 | 12 | 21 | ||

| Dapagliflozin | hSGLT1 | 400 | 1400 | ~0.29 |

| hSGLT2 | 6 | 1 | ||

| Canagliflozin | hSGLT1 | - | 700 | ~0.004 |

| hSGLT2 | - | 3 | ||

| Empagliflozin | hSGLT1 | - | 8300 | ~0.0004 |

| hSGLT2 | - | 3 | ||

| Sotagliflozin | hSGLT1 | - | 40 | ~0.05 |

| hSGLT2 | - | 2 |

Note: Data is compiled from various sources and experimental conditions may vary.[3][4][5][6]

Experimental Protocols

Synthesis of 4-Azidophlorizin from 4-Aminophlorizin

The synthesis of 4-Azidophlorizin is typically achieved through a two-step process involving the diazotization of the aromatic amine in 4-Aminophlorizin, followed by the substitution with an azide salt.

Materials:

-

4-Aminophlorizin

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Distilled water

-

Ice

-

Stir plate and stir bar

-

Standard laboratory glassware

Protocol:

-

Dissolution: Dissolve 4-Aminophlorizin in a minimal amount of dilute hydrochloric acid in a beaker. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Diazotization: Prepare a solution of sodium nitrite in cold distilled water. Slowly add the sodium nitrite solution dropwise to the cooled 4-Aminophlorizin solution. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt intermediate.

-

Azide Substitution: In a separate beaker, dissolve sodium azide in distilled water and cool the solution in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. The azide anion will displace the diazonium group, leading to the formation of 4-Azidophlorizin.

-

Isolation: The product may precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Further purification can be achieved by recrystallization or chromatography to obtain pure 4-Azidophlorizin.

Note: This is a generalized protocol. Specific concentrations, equivalents of reagents, and reaction times should be optimized based on literature precedents for similar diazotization reactions of aromatic amines.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azidophlorizin

This protocol describes the "clicking" of 4-Azidophlorizin to an alkyne-containing molecule, such as a fluorescent probe or a biotin (B1667282) tag, using a copper(I) catalyst.

Materials:

-

4-Azidophlorizin

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (if needed to dissolve reagents)

Protocol:

-

Reagent Preparation: Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine 4-Azidophlorizin and the alkyne-functionalized molecule in the reaction buffer.

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution.

-

Reaction Initiation: Add the CuSO₄/THPTA premix to the reaction mixture containing the azide and alkyne.

-

Reduction: Initiate the click reaction by adding a fresh solution of sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized. The reaction can be monitored by techniques such as TLC, LC-MS, or fluorescence.

-

Purification: Purify the resulting triazole conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidophlorizin

SPAAC offers a copper-free alternative for live-cell applications where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (B158145) to react with the azide.

Materials:

-

4-Azidophlorizin

-

Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore)

-

Biological buffer (e.g., PBS or cell culture medium)

Protocol:

-

Labeling: Incubate the target cells or biomolecules with 4-Azidophlorizin to allow for its binding to the target (e.g., SGLT transporters). Wash away any unbound 4-Azidophlorizin.

-

Click Reaction: Add the cyclooctyne-functionalized molecule to the labeled cells or biomolecules in a suitable buffer.

-

Incubation: Incubate the reaction at 37 °C (for live cells) or room temperature for 1-2 hours. The reaction kinetics are typically fast.

-

Washing: Wash the cells or biomolecules to remove any unreacted cyclooctyne probe.

-

Analysis: The labeled target can now be visualized by fluorescence microscopy or detected by other methods depending on the nature of the cyclooctyne probe.

Visualizing the Workflow: Photoaffinity Labeling and Click Chemistry

The following diagrams illustrate the key experimental workflows involving 4-Azidophlorizin.

Conclusion

The azide group in 4-Azidophlorizin is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its bioorthogonality, small size, and ability to participate in highly efficient click chemistry reactions make 4-Azidophlorizin an invaluable probe for studying SGLT transporters and for a wide range of bioconjugation applications. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the practical application of this important molecule in advancing our understanding of biological systems and in the development of new therapeutic strategies.

References

- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 2. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Diazotisation [organic-chemistry.org]

Synthesis and Purification of 4-Azidophlorizin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phlorizin (B1677692) and its Azido-Derivative

Phlorizin is a dihydrochalcone, specifically a glucoside of phloretin (B1677691), naturally found in the bark of apple trees and other plants. It is a well-documented inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), making it a significant lead compound in the development of therapeutics for type 2 diabetes. The introduction of an azido (B1232118) moiety onto the phlorizin scaffold to create 4-Azidophlorizin opens up new avenues for research. The azide (B81097) group is a versatile functional group that can participate in various bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click" chemistry). This allows for the covalent labeling of biological targets, facilitating studies on drug-receptor interactions, target identification, and the development of targeted drug delivery systems.

Proposed Synthetic Pathway for 4-Azidophlorizin

The proposed synthesis of 4-Azidophlorizin involves a three-step reaction sequence starting from phlorizin. This pathway is adapted from the known synthesis of 3-azidophlorizin. The "4"-position is presumed to be on the A-ring of the phloretin backbone, ortho to the phenolic hydroxyl group.

A plausible synthetic route involves:

-

Nitration: Introduction of a nitro group (-NO2) at the 4-position of the phlorizin A-ring.

-

Reduction: Conversion of the nitro group to an amino group (-NH2).

-

Diazotization and Azidation: Transformation of the amino group into an azide group (-N3).

Diagram of Proposed Synthetic Workflow

Caption: Proposed experimental workflow for the synthesis of 4-Azidophlorizin.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar aromatic compounds and phlorizin derivatives. Researchers should exercise caution and optimize these conditions as necessary.

Step 1: Synthesis of 4-Nitrophlorizin

-

Principle: Electrophilic aromatic substitution (nitration) on the electron-rich A-ring of phlorizin. The reaction conditions must be carefully controlled to favor mono-nitration and prevent degradation of the glycosidic linkage.

-

Methodology:

-

Dissolve phlorizin in a suitable solvent such as glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring the mixture into ice-water.

-

Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude 4-Nitrophlorizin by recrystallization or column chromatography.

-

Step 2: Synthesis of 4-Aminophlorizin

-

Principle: Reduction of the nitro group to a primary amine. Catalytic hydrogenation is a common and clean method for this transformation.

-

Methodology:

-

Dissolve the synthesized 4-Nitrophlorizin in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-Aminophlorizin.

-

The crude product may be used directly in the next step or purified by column chromatography if necessary.

-

Step 3: Synthesis of 4-Azidophlorizin

-

Principle: Conversion of the primary aromatic amine to a diazonium salt, followed by substitution with an azide ion.[1][2][][4][5] This reaction is typically performed at low temperatures to prevent the unstable diazonium intermediate from decomposing.[2][][5]

-

Methodology:

-

Dissolve 4-Aminophlorizin in an acidic aqueous solution (e.g., dilute hydrochloric acid) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (NaN3) in water and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.

-

Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Azidophlorizin.

-

Purification and Characterization

Purification

Purification of the final product is critical to remove unreacted starting materials and byproducts. Based on methods used for other phlorizin derivatives, the following techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for isolating the desired compound with high purity. A suitable gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid, is often effective.

-

Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent system can be an effective method for purification.

Characterization

The structure and purity of the synthesized 4-Azidophlorizin should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the azide group and its position on the aromatic ring through changes in the chemical shifts and coupling patterns of the aromatic protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of a strong, sharp absorption band around 2100 cm-1 is characteristic of the azide functional group.

Quantitative Data Summary

While specific data for 4-Azidophlorizin is not available, the following table summarizes typical yields and purity levels that might be expected for analogous reactions, based on general organic synthesis literature.

| Step | Reaction | Expected Yield (%) | Expected Purity (%) |

| 1 | Nitration of Phlorizin | 50 - 70 | >90 (after cryst.) |

| 2 | Reduction of Nitro-group | 80 - 95 | >95 |

| 3 | Diazotization/Azidation | 60 - 80 | >90 (crude) |

| Overall | Final Product | 24 - 53 | >98 (after HPLC) |

Biological Context: Phlorizin and Relevant Signaling Pathways

Phlorizin is known to exert its biological effects through various mechanisms. A key pathway modulated by phlorizin is the IL-1β/IKB-α/NF-κB signaling pathway, which is involved in inflammation and antioxidant responses.[6][7][8][9][10] The introduction of an azido group could potentially modulate this activity or provide a tool to probe the interactions of phlorizin-like compounds with components of this pathway.

Diagram of the IL-1β/IKB-α/NF-κB Signaling Pathway

Caption: Phlorizin's inhibitory effect on the IL-1β/IKB-α/NF-κB signaling pathway.

Safety Considerations

-

Azides: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care, use appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood. Avoid contact with heavy metals, which can form highly sensitive explosive salts.

-

Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and appropriate PPE.

-

Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of 4-Azidophlorizin presents an exciting opportunity for advancing research in drug development and chemical biology. While this guide provides a robust theoretical framework for its synthesis and purification, researchers are encouraged to perform small-scale pilot reactions to optimize conditions. The successful synthesis of this novel compound will undoubtedly contribute to a deeper understanding of the biological targets of phlorizin and pave the way for new therapeutic strategies.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism [ouci.dntb.gov.ua]

- 8. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Azidophlorizin: A High-Affinity Photoaffinity Probe for SGLT Transporters - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-azidophlorizin, a potent photoaffinity probe for the study of sodium-glucose cotransporters (SGLTs). This document details its binding affinities, outlines the methodologies for its use in photoaffinity labeling experiments, and presents the logical and experimental workflows for characterizing SGLT transporters.

Introduction

4-Azidophlorizin is a derivative of phlorizin (B1677692), a naturally occurring glucoside known for its potent inhibition of SGLT transporters. The introduction of a photo-reactive azido (B1232118) group at the 4-position of the B-ring of the phloretin (B1677691) aglycone allows for the formation of a covalent bond with the transporter upon UV irradiation. This property makes 4-azidophlorizin an invaluable tool for the identification, characterization, and structural analysis of SGLT proteins. In the dark, 4-azidophlorizin acts as a high-affinity, competitive inhibitor of sodium-dependent D-glucose transport, making it a highly specific probe for these transporters.

Quantitative Data: Binding Affinities

The affinity of 4-azidophlorizin for SGLT transporters has been determined through various experimental approaches, including inhibition of D-glucose uptake and direct binding assays. The following table summarizes the available quantitative data for 4-azidophlorizin and provides a comparison with its parent compound, phlorizin, and other notable SGLT inhibitors.

| Compound | Transporter/Tissue | Method | Affinity (K_i / K_d / IC_50) | Reference |

| 4-Azidophlorizin | Rat Kidney Brush Border Vesicles | Inhibition of D-glucose uptake (K'_i) | 3.2 - 5.2 µM | [1] |

| Rat Kidney Brush Border Vesicles | Direct binding (K'_d) | 3.2 - 5.2 µM | [1] | |

| Rat Kidney Brush Border Vesicles | Inhibition of [3H]phlorizin binding (K''_i) | 3.2 - 5.2 µM | [1] | |

| Rabbit Intestinal Brush Border Vesicles | Inhibition of D-glucose uptake (K'_i) | Lower affinity than in rat kidney | [1] | |

| Phlorizin | hSGLT1 | Inhibition of α-methyl-d-glucopyranose transport (K_i) | 0.3 µM | |

| hSGLT2 | Inhibition of α-methyl-d-glucopyranose transport (K_i) | 39 nM | ||

| Empagliflozin | hSGLT2 | Inhibition of [14C]-alpha-methyl glucopyranoside uptake (IC_50) | 3.1 nM | |

| Canagliflozin | hSGLT2 | Not specified | Not specified | |

| Dapagliflozin | hSGLT2 | Not specified | Not specified |

Experimental Protocols

Synthesis of 4-Azidophlorizin

The synthesis of 4-azidophlorizin involves the chemical modification of phlorizin. The general steps, as inferred from the literature, are as follows:

-

Protection of hydroxyl groups: The hydroxyl groups on the glucose moiety of phlorizin are protected to prevent unwanted side reactions.

-

Nitration: The phloretin backbone is nitrated, typically at the 4-position of the B-ring.

-

Reduction: The nitro group is reduced to an amino group.

-

Diazotization: The amino group is converted to a diazonium salt.

-

Azide (B81097) formation: The diazonium salt is reacted with an azide salt (e.g., sodium azide) to form the 4-azido group.

-

Deprotection: The protecting groups on the glucose moiety are removed to yield 4-azidophlorizin.

Note: The synthesis of radiolabeled 4-azidophlorizin (e.g., with tritium) is a critical step for its use in binding and photoaffinity labeling experiments to enable detection.

Photoaffinity Labeling of SGLT Transporters

This protocol describes the general procedure for using 4-azidophlorizin to covalently label SGLT transporters in a biological sample, such as isolated brush border membrane vesicles.

Materials:

-

Isolated brush border membrane vesicles (from a source known to express SGLT transporters, e.g., kidney or small intestine)

-

[³H]-4-Azidophlorizin

-

Buffer solutions (e.g., HEPES-Tris buffer) containing mannitol (B672) and salts (e.g., NaCl or KCl)

-

UV irradiation source (e.g., a high-pressure mercury lamp with appropriate filters)

-

Quenching solution (e.g., a solution containing a scavenger for reactive nitrenes)

-

SDS-PAGE reagents and equipment

-

Fluorography or autoradiography reagents and equipment

Procedure:

-

Incubation:

-

Resuspend the brush border membrane vesicles in a buffer containing Na⁺ (to promote binding to SGLT) or a control buffer (e.g., containing K⁺).

-

Add [³H]-4-Azidophlorizin to the vesicle suspension. To determine specific labeling, parallel experiments should be conducted in the presence of an excess of a competitive inhibitor (e.g., phlorizin or D-glucose) to block the specific binding sites.

-

Incubate the mixture in the dark (to prevent premature photolysis) for a time sufficient to reach binding equilibrium.

-

-

UV Irradiation:

-

Expose the sample to a high-intensity UV light source at a wavelength that activates the azido group (typically around 254 nm or with a broader spectrum lamp). The duration of irradiation should be optimized to maximize covalent labeling while minimizing protein damage.

-

-

Quenching:

-

After irradiation, add a quenching solution to scavenge any unreacted nitrene species.

-

-

Sample Preparation for Electrophoresis:

-

Wash the membrane vesicles to remove unbound probe.

-

Solubilize the membrane proteins using a detergent (e.g., SDS).

-

-

SDS-PAGE and Visualization:

-

Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled protein bands using fluorography or autoradiography. A specifically labeled protein will appear as a dark band in the absence of the competitive inhibitor and will be significantly reduced or absent in its presence.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of 4-azidophlorizin as a probe for SGLT transporters.

Caption: Mechanism of Sodium-Glucose Cotransport.

Caption: Experimental Workflow for Photoaffinity Labeling.

Caption: Logical Relationship of 4-Azidophlorizin as a Probe.

Conclusion

4-Azidophlorizin remains a significant tool in the study of SGLT transporters. Its ability to bind with high affinity and to form a covalent bond upon photoactivation has enabled the identification and characterization of these important membrane proteins. While newer generations of SGLT inhibitors have been developed for therapeutic purposes, the fundamental insights gained from the use of 4-azidophlorizin have been instrumental in advancing the field. This guide provides a comprehensive overview of the available technical information on 4-azidophlorizin, serving as a valuable resource for researchers and professionals in drug development.

References

Understanding the Binding Affinity of 4-Azidophlorizin to Glucose Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidophlorizin, a photoactive analog of the well-known sodium-glucose cotransporter (SGLT) inhibitor phlorizin (B1677692), serves as a critical tool for elucidating the structure and function of glucose transporters. Its ability to act as a high-affinity ligand and, upon photoactivation, a covalent label, allows for the identification and characterization of transporter proteins. This technical guide provides a comprehensive overview of the binding affinity of 4-azidophlorizin to various glucose transporters, details key experimental protocols for its use, and visualizes the underlying mechanisms and workflows.

Data Presentation: Quantitative Binding Affinity

The binding affinity of 4-azidophlorizin and its parent compounds, phlorizin and phloretin, to different glucose transporters is a key parameter in understanding their inhibitory potential and specificity. The following tables summarize the available quantitative data from various studies.

| Compound | Transporter | Species/Tissue | Affinity Metric | Value (µM) | Reference |

| 4-Azidophlorizin | SGLT1 | Rat Kidney | K'i, K'd, K''i | 3.2 - 5.2 | [1] |

| 4-Azidophlorizin | SGLT1 | Rabbit Intestine/Kidney | K'i | ~64 - 104 | [1] |

| Phlorizin | hSGLT1 | COS-7 cells | Ki | 0.3 | [2] |

| Phlorizin | hSGLT2 | COS-7 cells | Ki | 0.039 | [2] |

| Phloretin | hSGLT1 | COS-7 cells | IC50 | 142 | [2] |

| Phloretin | hSGLT2 | COS-7 cells | IC50 | 25 | [2] |

| Phloretin | GLUT1 | Yeast/Human Erythrocyte | IC50 | 49 / 61 | [2] |

| Phloretin | GLUT2 | Polarized Epithelial Cysts | IC50 (Internalization) | 2.13 ± 0.49 | [3] |

| Phloretin | GLUT2 | Polarized Epithelial Cysts | IC50 (Externalization) | 0.61 ± 0.44 | [3] |

K'i: Constant for fully-competitive inhibition of D-glucose uptake. K'd: Dissociation constant. K''i: Constant for fully-competitive inhibition of high-affinity [3H]phlorizin binding. hSGLT: human SGLT.

Mandatory Visualizations

Logical Relationship: Competitive Inhibition by 4-Azidophlorizin

This diagram illustrates the mechanism of competitive inhibition of the Sodium-Glucose Cotransporter (SGLT) by 4-Azidophlorizin.

Caption: Competitive inhibition of SGLT by 4-Azidophlorizin.

Experimental Workflow: Photoaffinity Labeling of Glucose Transporters

This diagram outlines the key steps involved in a typical photoaffinity labeling experiment using 4-azidophlorizin to identify and characterize glucose transporters.

Caption: Workflow for photoaffinity labeling of glucose transporters.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the dissociation constant (Kd) or inhibition constant (Ki) of 4-azidophlorizin.

a. Membrane Preparation:

-

Homogenize tissue (e.g., renal cortex, intestinal brush border) or cultured cells expressing the target transporter in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration. The presence of a Na+ gradient (e.g., using NaSCN) is crucial for SGLT binding studies.[1]

b. Saturation Binding Assay (to determine Kd):

-

In a 96-well plate, add increasing concentrations of [3H]4-azidophlorizin to a fixed amount of membrane protein (e.g., 50-100 µg).

-

To a parallel set of wells, add a high concentration of unlabeled phlorizin to determine non-specific binding.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.

c. Competition Binding Assay (to determine Ki):

-

In a 96-well plate, incubate a fixed concentration of [3H]4-azidophlorizin (typically at or below its Kd) with a fixed amount of membrane protein.

-

Add increasing concentrations of unlabeled 4-azidophlorizin or other competing ligands.

-

Follow steps 3-6 from the saturation binding assay.

-

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) from the competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Photoaffinity Labeling Protocol

This protocol outlines the general steps for covalently labeling glucose transporters with [3H]4-azidophlorizin.

-

Incubation: Incubate the prepared membrane vesicles (as described above) with [3H]4-azidophlorizin in the dark to allow for reversible binding to the transporter. Include control samples with an excess of unlabeled phlorizin to demonstrate the specificity of labeling. The presence of a Na+ gradient is essential for SGLT labeling.[3]

-

Photolysis: Expose the samples to a high-intensity UV light source (e.g., at a wavelength where the azide (B81097) group is activated, typically around 254-300 nm) for a defined period on ice. This will generate a highly reactive nitrene intermediate that forms a covalent bond with nearby amino acid residues in the binding pocket of the transporter.

-

Quenching and Washing: Quench any unreacted nitrene by adding a scavenger (e.g., dithiothreitol). Wash the membranes by centrifugation to remove unbound photolabel.

-

SDS-PAGE and Autoradiography: Solubilize the labeled membrane proteins in SDS-PAGE sample buffer and separate them by polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled protein bands by fluorography or autoradiography. A specifically labeled protein should appear as a dark band in the absence of competing unlabeled phlorizin and be significantly reduced or absent in its presence. The apparent molecular weight of the labeled protein can then be determined. In rabbit intestinal brush borders, a 72 kDa protein has been identified as a component of the glucose transporter using this method.[1]

Competitive Glucose Uptake Inhibition Assay

This assay measures the ability of 4-azidophlorizin to inhibit the transport of glucose into cells or membrane vesicles.

-

Cell/Vesicle Preparation: Prepare cells expressing the glucose transporter of interest or membrane vesicles as described previously.

-

Pre-incubation: Pre-incubate the cells/vesicles with varying concentrations of 4-azidophlorizin for a defined period.

-

Initiation of Uptake: Initiate glucose uptake by adding a solution containing a radiolabeled glucose analog (e.g., [14C]D-glucose or [3H]2-deoxy-D-glucose) and, for SGLTs, a Na+ gradient.

-

Termination of Uptake: After a short incubation period (to measure initial rates of transport), rapidly stop the uptake by adding an ice-cold stop solution (e.g., a buffer containing a high concentration of unlabeled glucose or a transport inhibitor like cytochalasin B for GLUTs).

-

Separation and Measurement: Separate the cells/vesicles from the uptake solution by rapid filtration or centrifugation through a non-aqueous layer (e.g., silicone oil).

-

Lyse the cells/vesicles and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Plot the percentage of glucose uptake inhibition against the concentration of 4-azidophlorizin to determine the IC50 value. This can be converted to a Ki value if the Km for glucose transport is known.

Conclusion

4-Azidophlorizin remains an invaluable tool for the study of sodium-glucose cotransporters. Its well-characterized binding affinity for SGLT1, coupled with its photo-reactive properties, has enabled significant progress in understanding the molecular architecture of these transporters. While quantitative data on its interaction with other glucose transporter isoforms is less abundant, the experimental protocols detailed in this guide provide a robust framework for further investigation. The continued application of these techniques, alongside modern structural biology and computational modeling, will undoubtedly lead to a deeper understanding of glucose transport mechanisms and facilitate the design of novel therapeutics for metabolic diseases.

References

- 1. [논문]4-Azidophlorizin, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Live imaging of GLUT2 glucose-dependent trafficking and its inhibition in polarized epithelial cysts - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties and Experimental Design Considerations for 4-Azidophlorizin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and inferred spectral properties of 4-Azidophlorizin, a photoactivatable analog of the potent SGLT inhibitor, phlorizin (B1677692). The information herein is designed to assist in the rational design of experiments, particularly in the realm of photoaffinity labeling to identify and characterize glucose transporters and other potential binding partners.

Core Spectral and Photophysical Properties

Table 1: Summary of Estimated and Known Spectral Properties

| Property | Value (Estimated/Inferred) | Remarks |

| UV-Vis Absorption | ||

| Maximum Absorbance (λmax) | ~280-300 nm | Based on the absorbance of phlorizin and the typical absorbance of aryl azides, which is often below 300 nm.[1] |

| Molar Absorptivity (ε) | Data not available | A quantitative measure of light absorption. Would require experimental determination. |

| Fluorescence Properties | ||

| Excitation Maximum (λex) | Data not available | Typically, excitation is performed at or near the absorbance maximum. |

| Emission Maximum (λem) | Data not available | The intrinsic fluorescence of phlorizin may be quenched by the azido (B1232118) group. |

| Fluorescence Quantum Yield (ΦF) | Likely low | Aryl azides are generally not strongly fluorescent as the absorbed energy is primarily used for photodecomposition. |

| Photoactivation | ||

| Activation Wavelength | ~260-365 nm | Typical range for photolysis of aryl azides to generate a reactive nitrene.[2] |

Experimental Protocols

Photoaffinity Labeling of SGLT Proteins with 4-Azidophlorizin

Photoaffinity labeling (PAL) is a powerful technique to identify and study ligand-receptor interactions.[3] 4-Azidophlorizin is designed for this purpose, where the phlorizin moiety directs the probe to the SGLT binding site, and the azido group, upon photoactivation, forms a covalent bond with nearby amino acid residues.

Objective: To covalently label SGLT proteins in a biological sample (e.g., cell lysate, membrane preparations, or intact cells) to identify and characterize the transporter.

Materials:

-

4-Azidophlorizin probe

-

Biological sample expressing the target SGLT protein

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp (emitting in the 260-365 nm range)

-

Protease inhibitor cocktail

-

Apparatus for SDS-PAGE and Western blotting or mass spectrometry

Methodology:

-

Probe Incubation:

-

Prepare the biological sample (e.g., isolated cell membranes).

-

Incubate the sample with an appropriate concentration of 4-Azidophlorizin in a suitable buffer. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range, reflecting the binding affinity of phlorizin for SGLTs.

-

Perform the incubation in the dark to prevent premature photoactivation of the azide (B81097) group. Incubation time can range from 30 minutes to several hours at 4°C or room temperature to allow for binding equilibrium to be reached.

-

-

Control Samples:

-

To demonstrate specificity, include control samples. A key control is a competition experiment where the sample is co-incubated with an excess of a non-photoreactive competitor, such as phlorizin. This should prevent the binding of 4-Azidophlorizin to its specific target.

-

Another control is a sample that is not irradiated with UV light to show that covalent labeling is light-dependent.

-

-

Photoactivation:

-

Following incubation, irradiate the samples with a UV light source. The specific wavelength and duration of irradiation will need to be optimized. A common starting point is irradiation at 254 nm or 350 nm for 5-30 minutes on ice.[4] The distance from the light source to the sample should be kept consistent.

-

-

Sample Processing:

-

After irradiation, the samples are prepared for analysis. This may involve quenching any remaining reactive species, solubilizing membranes with detergents, and adding a protease inhibitor cocktail.

-

-

Analysis of Labeled Proteins:

-

The covalently labeled proteins can be identified by several methods. If 4-Azidophlorizin is tagged with a reporter group (e.g., biotin (B1667282) or a fluorescent dye), the labeled proteins can be visualized by SDS-PAGE followed by streptavidin blotting or fluorescence imaging.

-

For target identification, the labeled protein can be enriched (e.g., using streptavidin beads if biotinylated) and then identified by mass spectrometry.

-

Signaling Pathways and Logical Relationships

SGLT2 Inhibition by Phlorizin Analogs

4-Azidophlorizin, like its parent compound phlorizin, is expected to act as an inhibitor of Sodium-Glucose Cotransporters (SGLTs). SGLT2, primarily found in the proximal tubules of the kidney, is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[5] By inhibiting SGLT2, phlorizin and its analogs block this reabsorption, leading to the excretion of glucose in the urine.[6]

Experimental Workflow for Photoaffinity Labeling

The process of using 4-Azidophlorizin for photoaffinity labeling follows a logical sequence of steps, from incubation to target identification.

Structure-Function Relationship of 4-Azidophlorizin

The utility of 4-Azidophlorizin in experimental biology is a direct consequence of its chemical structure, which dictates its spectral properties and biological activity.

References

- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Azidophlorizin in Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 4-Azidophlorizin, a potent photoaffinity label, for the identification and characterization of sodium-dependent glucose cotransporters (SGLT), particularly SGLT1. This document outlines the necessary materials, experimental procedures, and data analysis techniques for successful photoaffinity labeling experiments.

Introduction

4-Azidophlorizin is a derivative of phlorizin, a natural dihydrochalcone (B1670589) that acts as a competitive inhibitor of SGLT1 and SGLT2. The incorporation of a photoreactive azide (B81097) group allows for the covalent cross-linking of the probe to its target protein upon UV irradiation. This irreversible binding enables the identification of the glucose transporter and its subunits, facilitating further investigation into its structure and function. 4-Azidophlorizin serves as a valuable tool in drug discovery and development for screening and characterizing potential SGLT inhibitors.[1]

Quantitative Data Summary

The binding affinity of 4-Azidophlorizin to the glucose transporter has been determined in various membrane preparations. The following table summarizes the key quantitative data for its interaction with the Na+/D-glucose cotransport system.

| Parameter | Species | Tissue | Value (µM) | Notes |

| K'i | Rat | Kidney Brush Border Membranes | 3.2 - 5.2 | Fully-competitive inhibition of D-glucose uptake. |

| K'd | Rat | Kidney Brush Border Membranes | 3.2 - 5.2 | Dissociation constant of 4-azido[3H]phlorizin binding. |

| K''i | Rat | Kidney Brush Border Membranes | 3.2 - 5.2 | Fully-competitive inhibition of [3H]phlorizin binding. |

| K'i | Rabbit | Intestinal & Kidney Brush Border Membranes | ~60 - 100 | Affinity is 15-20 times lower than in rat membranes. |

Table 1: Binding Affinity of 4-Azidophlorizin. Data sourced from Gibbs et al. (1982).

Experimental Protocols

This section provides a detailed methodology for a typical photoaffinity labeling experiment using 4-Azidophlorizin to identify the glucose transporter in brush border membrane vesicles.

Materials

-

4-Azidophlorizin

-

Brush border membrane vesicles (e.g., from rabbit intestine or rat kidney)

-

Binding Buffer: 100 mM D-mannitol, 100 mM NaCl, 1 mM MgSO4, 20 mM HEPES/Tris, pH 7.4

-

Wash Buffer: 100 mM D-mannitol, 100 mM NaCl, 1 mM MgSO4, 20 mM HEPES/Tris, pH 7.4, 10% (v/v) glycerol

-

Quenching Solution: 10 mM Tris-HCl, pH 7.4

-

Protease inhibitor cocktail

-

UV lamp (e.g., 254 nm or 365 nm)

-

SDS-PAGE reagents and equipment

-

Western blotting or mass spectrometry equipment and reagents

Experimental Workflow

Caption: Experimental workflow for photoaffinity labeling.

Step-by-Step Protocol

-

Preparation of Membrane Vesicles:

-

Isolate brush border membrane vesicles from the desired tissue (e.g., rabbit intestine or rat kidney) using established differential centrifugation methods.

-

Resuspend the final membrane pellet in Binding Buffer to a protein concentration of approximately 1-2 mg/mL. Add a protease inhibitor cocktail to prevent protein degradation.

-

-

Binding of 4-Azidophlorizin:

-